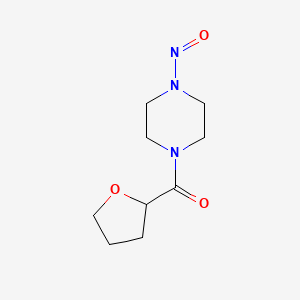

N-Nitroso Tetrahydrofuroylpiprazine

Description

Overview of N-Nitrosamine Chemical Class

N-nitroso compounds, commonly known as nitrosamines, are organic compounds characterized by a nitroso functional group (–N=O) bonded to an amine nitrogen. resolvemass.ca This chemical class has garnered significant attention in the scientific community. The general structure of an N-nitrosamine is R₁R₂N–N=O, where R₁ and R₂ can be various organic substituents. researchgate.net

The formation of N-nitrosamines typically occurs through the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which can be formed from nitrites in acidic conditions. researchgate.net While not all nitrosamines are of concern, many are classified as probable or reasonably anticipated human carcinogens based on extensive animal studies. nih.govacs.org Their mechanism of carcinogenicity often involves metabolic activation by cytochrome P450 enzymes into reactive species that can alkylate DNA, potentially leading to mutations. researchgate.netnih.gov

The reactivity of the N-nitrosamine functional group has been a subject of considerable study. nih.govacs.org They can undergo various reactions, including oxidation to nitramines and reactions with both electrophiles and nucleophiles. nih.gov The specific reactivity of a given N-nitrosamine can be influenced by the electronic properties of the substituents attached to the amine nitrogen. acs.org

Contextualization of N-Nitroso Tetrahydrofuroylpiprazine as an N-Nitroso Derivative

N-Nitroso Tetrahydrofuroylpiprazine is a specific member of the N-nitrosamine class. Its chemical structure consists of a piperazine (B1678402) ring where one of the nitrogen atoms is bonded to a nitroso group, and the other nitrogen is part of an amide linkage with a tetrahydrofuroyl group. It is an N-nitroso derivative of a secondary amine. veeprho.com The compound is also recognized as an impurity associated with the pharmaceutical drug Terazosin. veeprho.comveeprho.com

The synthesis of N-nitroso piperazine derivatives can be achieved through various methods. A general approach involves the reaction of a piperazine-containing compound with a nitrosating agent. For instance, N-nitrosopiperazine can be prepared by treating an aqueous solution of piperazine with nitrous acid under controlled temperature and pH conditions. google.com This intermediate can then be further functionalized. Another synthetic route for N-nitroso compounds involves the use of tert-butyl nitrite (B80452) under solvent-free conditions, which has been shown to be effective for a broad range of secondary amines. rsc.org While the specific synthesis of N-Nitroso Tetrahydrofuroylpiprazine is not detailed in readily available literature, it would logically be formed from the nitrosation of its secondary amine precursor, tetrahydrofuroylpiperazine.

Below is a table summarizing the key identifiers for N-Nitroso Tetrahydrofuroylpiprazine:

| Identifier | Value | Source(s) |

| Chemical Name | (4-nitrosopiperazin-1-yl)(tetrahydrofuran-2-yl)methanone | veeprho.comsynzeal.com |

| Molecular Formula | C₉H₁₅N₃O₃ | veeprho.com |

| Molecular Weight | 213.23 g/mol | veeprho.com |

| CAS Number | 2470438-57-2 | synzeal.comsimsonpharma.com |

Role of N-Nitroso Tetrahydrofuroylpiprazine as a Reference Standard in Analytical Chemistry Research

The primary and most critical role of N-Nitroso Tetrahydrofuroylpiprazine in the scientific community is as a highly characterized reference standard. veeprho.com Its significance stems from the stringent regulatory requirements for the control of potentially carcinogenic impurities, like nitrosamines, in pharmaceutical products. resolvemass.catarosdiscovery.com

As a reference standard, N-Nitroso Tetrahydrofuroylpiprazine is essential for a variety of applications in analytical chemistry, particularly within the quality control (QC) of active pharmaceutical ingredients (APIs) and their final formulations. veeprho.comsynzeal.com Its uses include:

Analytical Method Development and Validation: It is used to develop and validate sensitive and accurate analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection and quantification of this specific nitrosamine (B1359907) impurity. resolvemass.caveeprho.comsigmaaldrich.comnih.gov These validated methods are crucial for ensuring that pharmaceutical products meet the strict safety limits set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). resolvemass.caveeprho.com

Establishing Detection and Quantification Limits: The reference standard allows laboratories to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) of their analytical methods for N-Nitroso Tetrahydrofuroylpiprazine. tarosdiscovery.com This ensures that the methods are sensitive enough to detect even trace amounts of the impurity.

Quality Control and Batch Release Testing: Pharmaceutical manufacturers use this reference standard to routinely test their products for the presence of this impurity, ensuring that it remains below the acceptable intake limit. veeprho.com This is a critical step in the batch release process for drugs like Terazosin. veeprho.com

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrosopiperazin-1-yl)-(oxolan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c13-9(8-2-1-7-15-8)11-3-5-12(10-14)6-4-11/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXMYVKNQBLLPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Formation Mechanisms of N Nitroso Tetrahydrofuroylpiprazine

Investigating Alternative Nitrosation Pathways

In the absence of direct studies on N-Nitroso Tetrahydrofuroylpiperazine, we can extrapolate from research on analogous piperazine (B1678402) derivatives and other secondary amines to explore alternative formation pathways.

N-nitrosamines can be formed through the oxidation of hydrazine (B178648) derivatives. acs.org Should a hydrazine precursor to tetrahydrofuroylpiperazine be present, its oxidation could lead to the formation of the corresponding N-nitroso compound. The oxidation of hydrazones can also lead to hazardous impurities, underscoring the importance of monitoring these pathways. nih.gov The mechanism involves the amine precursor attacking an electrophilic chloramine (B81541) to form an unsymmetrically substituted hydrazine, which is then oxidized to a nitrosamine (B1359907). acs.org

Electrochemical methods offer a green and efficient alternative for the N-nitrosation of secondary amines. These processes can utilize inexpensive and readily available sodium nitrite (B80452) as the nitrosating source, often without the need for additional supporting electrolytes or acidic conditions. google.comresearchgate.net The mechanism in some electrochemical approaches involves the anodic oxidation of the nitrite ion to generate a nitrogen dioxide radical, which then leads to the formation of the N-nitroso compound. cardiff.ac.uk This method has been successfully applied to a variety of cyclic and acyclic secondary amines, including substituted piperazine derivatives, with good to excellent yields. google.com

A flow electrochemical method has been developed that allows for the continuous synthesis of N-nitrosamines, highlighting the practicality and scalability of this approach. researchgate.net

Table 1: Comparison of Conventional and Electrochemical Nitrosation of Secondary Amines

| Feature | Conventional Nitrosation (Acid-catalyzed) | Electrochemical Nitrosation |

|---|---|---|

| Nitrosating Agent | Sodium nitrite with strong acid | Sodium/potassium nitrite |

| Reaction Conditions | Acidic (low pH) | Often neutral, ambient temperature |

| Reagents | Strong acids (e.g., HCl) | Often no additional electrolytes needed |

| Byproducts | Acidic waste | Generally cleaner, may produce H₂ gas |

| Advantages | Well-established | Milder conditions, greener, avoids harsh acids |

| Disadvantages | Harsh conditions, potential for side reactions | Requires electrochemical setup |

Photochemical reactions provide another pathway for the formation and transformation of N-nitrosamines. UV irradiation of N-nitrosamines can induce fragmentation of the N-N bond. acs.org While often associated with degradation, photochemical conditions can also lead to the formation of N-nitroso compounds. For example, a photochemical methodology for the synthesis of N,N'-dimethyl-N-nitrosobenzene has been reported via a trans-nitrosation reaction. longdom.org Under acidic conditions, the photolysis of nitrosamines can proceed through the formation of an aminium radical and nitric oxide. google.com These reactive intermediates can then participate in further reactions.

Inhibition and Acceleration of N-Nitrosation Reactions

The formation of N-nitroso compounds can be significantly influenced by the presence of inhibitors and catalysts.

Several classes of chemical compounds can inhibit N-nitrosation. These inhibitors typically work by reacting with the nitrosating agent at a faster rate than the amine, effectively scavenging it.

Ascorbic Acid (Vitamin C): Ascorbic acid is a well-known and potent inhibitor of N-nitrosation. Current time information in Bangalore, IN. It readily reduces nitrosating agents to the non-nitrosating nitric oxide (NO). nih.govmdpi.com Its efficacy has been demonstrated in various systems, including solid oral dosage forms where it can inhibit nitrosamine formation by over 80% at 1% concentration. google.comrsc.org

α-Tocopherol (Vitamin E): Similar to ascorbic acid, α-tocopherol acts as an antioxidant and can inhibit N-nitrosamine formation by competing for the nitrosating agent. organic-chemistry.org

Phenolic Compounds: Many phenolic compounds can inhibit nitrosation by rapidly reacting with nitrous acid. nih.gov However, some phenolic substances can also exhibit a catalytic effect depending on the pH. nih.gov

Thiols: Thiols such as L-cysteine can completely prevent the nitrosation of amines by undergoing irreversible S-nitrosation, which is a competing reaction. delaware.gov

Amino Acids: Amino acids with primary amine groups, like glycine (B1666218) and lysine, have shown potential as inhibitors of nitrosamine formation in solution. rsc.orgorganic-chemistry.org

Steric Hindrance: The rate of nitrosation can be significantly reduced by steric hindrance around the nitrogen atom of the amine. For example, piperidine (B6355638) derivatives with bulky substituents near the amine group show a decreased reactivity towards nitrosating agents. google.com

Table 2: Efficacy of Various Nitrosation Inhibitors

| Inhibitor | Mechanism of Action | Reported Inhibition Efficacy | Reference(s) |

|---|---|---|---|

| Ascorbic Acid | Reduction of nitrosating agent to NO | >80% in solid dosage forms at 1% | google.com, rsc.org |

| α-Tocopherol | Antioxidant, competes for nitrosating agent | Effective inhibitor | organic-chemistry.org |

| Caffeic Acid | Scavenging of nitrosating agent | >80% in solid dosage forms at ~1% | rsc.org |

| Ferulic Acid | Scavenging of nitrosating agent | >80% in solid dosage forms at ~1% | rsc.org |

| L-Cysteine | Irreversible S-nitrosation | Can completely prevent N-nitrosation | delaware.gov |

Certain chemical species can accelerate the formation of N-nitroso compounds.

Thiocyanate (B1210189): The thiocyanate anion is a particularly effective catalyst for nitrosamine formation. nih.gov

Carbonyl Compounds: The presence of certain carbonyl compounds can accelerate nitrosation reactions. nih.gov Formaldehyde, for instance, can enhance the rate of N-nitrosamine formation.

Phenols: Some nitrosophenols can act as catalysts in N-nitrosamine formation. nih.govmdpi.com

Electrophiles: Electrophiles can facilitate N-nitrosamine formation through various mechanisms, such as activating nitrite or the amine itself.

Micelles: Surfactants that form micellar aggregates can accelerate the nitrosation of hydrophobic amines. nih.gov

Freezing: Interestingly, rate enhancements for nitrosation reactions have been observed in frozen systems, which may be relevant in certain storage conditions. nih.gov This is attributed to the concentration of reactants in the unfrozen liquid phase within the ice matrix.

Advanced Analytical Methodologies for Detection and Quantification

Spectroscopic Techniques for N-Nitroso Tetrahydrofuroylpiprazine Analysis

Spectroscopic methods, particularly those based on chemiluminescence, offer high sensitivity and selectivity for the detection of N-nitroso compounds. These techniques are often coupled with chromatographic systems for the specific analysis of individual nitrosamines.

Principles of Chemiluminescence Detection for Nitrosyl Radicals

Chemiluminescence is the emission of light as a result of a chemical reaction. nih.gov In the context of nitrosamine (B1359907) analysis, the core principle involves the cleavage of the relatively weak N-N=O bond to release a nitrosyl radical (•NO). labcompare.com This liberated radical then reacts with ozone (O₃) in an excited state. As the excited nitrogen dioxide (NO₂*) molecule returns to its ground state, it emits a photon of light in the near-infrared region. labcompare.comusp.org The intensity of this emitted light is directly proportional to the concentration of the nitrosyl radical, and thus to the amount of the N-nitroso compound present in the sample. mdpi.com

The high specificity of this detection method for N-nitroso compounds stems from the selective thermal cleavage of the N-NO bond. labcompare.com This technique offers significant advantages, including high sensitivity, a broad linear concentration range, and good reproducibility. nih.gov It can be applied to measure N-nitroso compounds in various matrices, even those that are turbid or colored. nih.gov

Applications of Thermal Energy Analyzers (TEA) in N-Nitroso Compound Determination

The Thermal Energy Analyzer (TEA) is a detector that operates on the principle of chemiluminescence and has been a cornerstone for nitrosamine analysis since the 1970s. labcompare.comscispace.com It is highly selective and sensitive for N-nitroso compounds. labcompare.comnih.gov A typical workflow involves the separation of compounds using a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC), followed by the introduction of the eluent into the TEA pyrolyzer. veeprho.comlabcompare.com

Inside the pyrolyzer, the N-nitroso compounds are thermally decomposed at a specific temperature (typically around 500°C) to release the nitrosyl radical. labcompare.com This radical is then carried into a reaction chamber where it mixes with ozone, leading to the chemiluminescent reaction described previously. usp.org A sensitive photomultiplier tube detects the emitted light, generating a signal that is proportional to the amount of the N-nitroso compound. labcompare.com

The TEA can be operated in different modes to enhance its selectivity. For instance, by adjusting the pyrolyzer temperature, it is possible to differentiate between N-nitroso and other nitrogen-containing compounds. labcompare.com The TEA can also be used for the analysis of total N-nitroso content in a sample without prior chromatographic separation. usp.org This is achieved by a chemical stripping method where the sample is reacted with a reagent like hydrobromic acid in ethyl acetate (B1210297) to release the nitrosyl radical. labcompare.comusp.org

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques are essential for separating N-Nitroso Tetrahydrofuroylpiprazine from the active pharmaceutical ingredient (API) and other potential impurities in a sample. Coupling chromatography with mass spectrometry provides a powerful tool for both quantification and structural confirmation.

Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, shorter analysis times, and improved sensitivity. When coupled with a mass spectrometer (MS), UHPLC-MS becomes a highly effective technique for the analysis of N-nitrosamines. nih.gov

For the analysis of N-nitroso compounds, various ionization sources can be employed, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being common choices. nih.govrjptonline.org The selection of the ionization source depends on the specific properties of the analyte. The mass spectrometer can be operated in different modes, such as selected ion monitoring (SIM) for enhanced sensitivity in quantification or full scan mode for the identification of unknown compounds. Recent developments have seen the application of UHPLC-MS for the analysis of various N-nitrosamine impurities in pharmaceuticals, demonstrating its capability for sensitive and specific detection. nih.govrjptonline.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the trace-level analysis of N-nitrosamines like N-Nitroso Tetrahydrofuroylpiprazine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its exceptional sensitivity and selectivity. researchgate.net This technique involves the use of a triple quadrupole mass spectrometer, which allows for multiple reaction monitoring (MRM). nih.gov

In an LC-MS/MS analysis, the parent ion of the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored in the third quadrupole. nih.gov This process significantly reduces background noise and matrix interferences, enabling the quantification of analytes at very low concentrations (ng/mL or even pg/mL levels). researchgate.net The development of LC-MS/MS methods requires careful optimization of both chromatographic conditions and mass spectrometric parameters, including the selection of precursor and product ions and collision energies. nih.gov Validated LC-MS/MS methods are crucial for ensuring the accuracy and reliability of nitrosamine impurity testing in pharmaceutical products. nih.govnih.gov

While specific validated method parameters for N-Nitroso Tetrahydrofuroylpiprazine are not widely published, the general approaches for other N-nitrosamines can be adapted. For instance, a study on N-nitrosopiperazine in levocetirizine (B1674955) utilized an F5 column with a gradient elution of ammonium (B1175870) formate (B1220265) in water and acetonitrile, achieving a limit of quantification (LOQ) of 1 ng/mL. nih.gov The following table provides an example of LC-MS/MS parameters used for the analysis of other N-nitrosamines, which could serve as a starting point for method development for N-Nitroso Tetrahydrofuroylpiprazine.

Table 1: Illustrative LC-MS/MS Parameters for N-Nitrosamine Analysis

| Parameter | Setting |

| Chromatography | |

| Column | C18 or F5, e.g., 150 mm x 4.6 mm, 3.0 µm |

| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Formate Buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.6 mL/min |

| Injection Volume | 2 - 10 µL |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion > Product Ion | Analyte-specific (requires optimization) |

| Collision Energy | Analyte-specific (requires optimization) |

Note: These are general parameters and would require specific optimization and validation for N-Nitroso Tetrahydrofuroylpiprazine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile N-Nitrosamine Characterization

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile N-nitrosamines. restek.com The sample is typically introduced into the GC system via direct injection or headspace sampling. restek.com The GC column separates the components of the sample based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer for detection and identification.

For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is often employed. restek.com Similar to LC-MS/MS, GC-MS/MS utilizes MRM to minimize interferences and achieve low detection limits, often in the parts-per-billion (ppb) range. restek.com However, a key consideration for GC-based methods is the thermal lability of some N-nitroso compounds and the potential for in-source formation of nitrosamines from precursors at high temperatures in the GC injector. Therefore, careful method development and validation are essential to ensure that the detected nitrosamines are genuinely present in the sample and not artifacts of the analytical process.

While N-Nitroso Tetrahydrofuroylpiprazine is likely to be less volatile than smaller nitrosamines like N-nitrosodimethylamine (NDMA), GC-MS analysis could still be a viable option, particularly with appropriate derivatization to increase its volatility and thermal stability. The following table presents typical GC-MS/MS conditions used for the analysis of volatile nitrosamines, which could be adapted for method development.

Table 2: Illustrative GC-MS/MS Parameters for Volatile N-Nitrosamine Analysis

| Parameter | Setting |

| Gas Chromatography | |

| Column | e.g., 30 m × 0.25 mm I.D., 1.4 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injection Volume | 1 - 2 µL |

| Inlet Temperature | 200 - 250 °C |

| Oven Program | Temperature gradient optimized for analyte separation |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion > Product Ion | Analyte-specific (requires optimization) |

| Collision Energy | Analyte-specific (requires optimization) |

Note: These are general parameters and would require specific optimization and validation for N-Nitroso Tetrahydrofuroylpiprazine, potentially with a derivatization step.

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the definitive identification of N-nitroso compounds like N-Nitroso Tetrahydrofuroylpiprazine. Unlike nominal mass instruments, HRMS analyzers (such as Orbitrap or Time-of-Flight (ToF)) provide exact mass measurements with high accuracy, typically to within 5 parts per million (ppm). This capability is crucial for distinguishing the target analyte from other co-eluting compounds that may have the same nominal mass but a different elemental composition. waters.comlcms.cz

The process involves ionizing the sample, often after chromatographic separation, and measuring the mass-to-charge ratio (m/z) of the resulting ions with high precision. For N-Nitroso Tetrahydrofuroylpiprazine, HRMS would confirm its identity by matching the experimentally measured exact mass to its calculated theoretical exact mass. This specificity reduces the likelihood of false positives, which can be an issue with lower-resolution mass spectrometry, especially in complex matrices. waters.comresearchgate.net

Furthermore, HRMS platforms can perform targeted acquisitions, such as Tof-MRM (Time-of-Flight Multiple Reaction Monitoring), which isolates a known precursor molecule in the quadrupole and enhances the signal for specific product ions. waters.com This hybrid approach combines the high selectivity of tandem MS with the specificity of accurate mass measurement, providing exceptional confidence in the identification and sensitive quantification of nitrosamines. waters.comthermofisher.com

Below is a table outlining typical parameters for an LC-HRMS method suitable for nitrosamine analysis.

Table 1: Illustrative LC-HRMS Parameters for Nitrosamine Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 1.9 µm, 100 x 2.1 mm) | Separates nitrosamines from the sample matrix. lcms.cz |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. lcms.cz |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | Organic component for gradient elution. lcms.cz |

| Flow Rate | 0.4 - 0.5 mL/min | Typical flow for UHPLC applications. lcms.cz |

| Injection Volume | 10 - 100 µL | Sample volume introduced for analysis. lcms.cz |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates ions from the eluted compounds. nih.gov |

| Scan Type | Full Scan MS / Targeted SIM (t-SIM) / Parallel Reaction Monitoring (PRM) | Data acquisition modes for detection and quantification. thermofisher.com |

| Resolution | > 70,000 FWHM | Provides high mass accuracy for confident identification. lcms.cz |

Quantitative Analysis of Total N-Nitroso Compounds

While the analysis of individual nitrosamines is crucial, determining the total N-nitroso content provides a valuable screening tool.

Methodologies for Apparent Total N-Nitroso Compound (ATNC) Determination

The Apparent Total N-Nitroso Compound (ATNC) assay is a widely used method to quantify the total concentration of all compounds containing the N-nitroso functional group in a single measurement. pharmtech.com This technique does not distinguish between different nitrosamines but gives a cumulative result for both volatile and non-volatile species. pharmtech.com

The classic ATNC method, originally proposed by Walters et al., involves chemical denitrosation. kvasnyprumysl.eu The sample is injected into a refluxing mixture, typically containing hydrobromic acid in a solvent like ethyl acetate or glacial acetic acid. kvasnyprumysl.euqascf.com This reagent cleaves the N-NO bond of N-nitroso compounds, releasing nitric oxide (NO) gas. The liberated NO is then carried by an inert gas stream to a chemiluminescence detector, often a Thermal Energy Analyzer (TEA), which is highly specific for NO. pharmtech.comfilab.fr The detector's response is proportional to the total molar quantity of N-nitroso compounds in the sample, which is quantified against a known standard, such as N-nitrosodimethylamine (NDMA). kvasnyprumysl.eu

The ATNC method serves as an effective screening tool. If a sample shows a result below a specified limit of concern, it can be deemed safe without needing to perform more complex and time-consuming analyses for individual nitrosamines. pharmtech.com

Development and Validation of Miniaturized Analytical Procedures

To improve the efficiency and performance of ATNC determination, miniaturized analytical procedures have been developed. kvasnyprumysl.eukvasnyprumysl.eu These modern approaches aim to overcome the drawbacks of the original, larger-scale apparatus, such as large dead volumes, long analysis times, and potential for reverse reactions. kvasnyprumysl.eu

A key innovation is the replacement of the large reaction flask with a heated Teflon reaction coil. kvasnyprumysl.eukvasnyprumysl.eu This design significantly reduces the internal volume of the system, leading to sharper chromatographic peaks, reduced peak tailing, and faster analysis times. kvasnyprumysl.eu The continuous flow of argon gas efficiently sweeps the released nitric oxide to the detector, minimizing the potential for it to recombine or react with other species. kvasnyprumysl.eukvasnyprumysl.eu These enhancements not only increase sample throughput but also improve the method's sensitivity. kvasnyprumysl.eu

The table below compares a traditional ATNC method with a validated miniaturized procedure.

Table 2: Comparison of Traditional vs. Miniaturized ATNC Method Performance

| Parameter | Traditional Method | Miniaturized Method | Reference(s) |

|---|---|---|---|

| Analysis Time | Longer (several minutes per injection) | ~1.4 minutes per injection | kvasnyprumysl.euresearchgate.net |

| Detection Limit (LOD) | Higher | 3 µg(N-NO)/L | kvasnyprumysl.euresearchgate.net |

| Quantification Limit (LOQ) | Higher | 10 µg(N-NO)/L | kvasnyprumysl.euresearchgate.net |

| System Dead Volume | High | Significantly Decreased | kvasnyprumysl.eu |

| Method Uncertainty | ~17-19% | ~15% | kvasnyprumysl.euqascf.com |

| Operational Complexity | More complex | Simpler | kvasnyprumysl.eu |

Method Validation and Quality Control in Analytical Chemistry

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo rigorous validation. This process ensures that the method provides accurate, reproducible, and specific results for the target analyte, in this case, N-Nitroso Tetrahydrofuroylpiprazine. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.commdpi.com

Establishing Detection and Quantification Limits for N-Nitroso Tetrahydrofuroylpiprazine

Two critical parameters established during method validation are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined by analyzing a series of low-concentration samples and is typically defined as the concentration that yields a signal-to-noise (S/N) ratio of 3. mdpi.commdpi.com

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is a crucial parameter for impurity testing, as it defines the lower boundary of the method's reliable measurement capability. It is commonly established at a concentration where the S/N ratio is 10. mdpi.commdpi.com

For N-nitroso compounds, which are controlled at trace levels (often in the parts per billion range), analytical methods must have sufficiently low LOD and LOQ values to meet stringent regulatory requirements. americanpharmaceuticalreview.comresearchgate.net For example, LC-MS/MS methods for other nitrosamines have achieved LOQs in the range of 0.2 to 2.0 ng/mL. mdpi.commdpi.com The specific LOD and LOQ for N-Nitroso Tetrahydrofuroylpiprazine would be determined experimentally during the validation of its specific analytical method.

Assessment of Analytical Method Specificity, Linearity, Accuracy, and Robustness

Beyond LOD and LOQ, a full method validation assesses several other key performance characteristics: mdpi.comtheanalyticalscientist.com

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. pmda.go.jp In chromatographic methods, this is demonstrated by ensuring that the analyte peak is well-resolved from other peaks and by analyzing blank and placebo samples to confirm the absence of interference at the analyte's retention time. mdpi.com

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. It is evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the results. The correlation coefficient (R²) should typically be ≥ 0.99. mdpi.comamericanpharmaceuticalreview.com

Accuracy: This measures the closeness of the test results obtained by the method to the true value. It is assessed by spiking the sample matrix with known amounts of the analyte at different concentration levels (e.g., low, medium, and high) and calculating the percent recovery. Acceptance criteria for accuracy are often within 80-120% of the true value, especially at low concentrations. americanpharmaceuticalreview.com

Precision: This expresses the variability of results from repeated measurements of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision, performed over a short interval by the same analyst) and intermediate precision (inter-assay precision, evaluated across different days, analysts, or equipment). The results are expressed as the relative standard deviation (RSD), which should be within acceptable limits (e.g., <15%). mdpi.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). It provides an indication of the method's reliability during normal usage.

The table below summarizes the typical validation parameters and their acceptance criteria for a nitrosamine analytical method.

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria (ICH Q2(R1))

| Parameter | Assessment | Typical Acceptance Criteria | Reference(s) |

|---|---|---|---|

| Specificity | Analysis of blank, placebo, and spiked samples | No significant interference at the analyte's retention time. | mdpi.compmda.go.jp |

| Linearity | Analysis of 5-6 concentrations across a range | Correlation coefficient (R²) ≥ 0.99 | mdpi.comamericanpharmaceuticalreview.com |

| Accuracy | % Recovery of spiked analyte at multiple levels | 80% - 120% recovery | americanpharmaceuticalreview.com |

| Precision (Repeatability) | RSD of ≥6 replicate measurements at 100% of test concentration | RSD ≤ 15% | mdpi.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) | S/N ≥ 10 | mdpi.commdpi.com |

| Robustness | Deliberate small changes to method parameters (e.g., pH, flow rate) | Results remain within the method's precision limits. | mdpi.comtheanalyticalscientist.com |

Table of Compounds

Table 4: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-Nitroso Tetrahydrofuroylpiprazine | - |

| Acetonitrile | - |

| Ammonia | - |

| Argon | - |

| Dichloromethane | - |

| Ethyl Acetate | - |

| Formic Acid | - |

| Glacial Acetic Acid | - |

| Hydrogen Bromide | HBr |

| Methanol | - |

| Nitric Oxide | NO |

| N-nitrosodibutylamine | NDBA |

| N-nitrosodiethylamine | NDEA |

| N-nitrosodiisopropylamine | NDIPA |

| N-nitrosodimethylamine | NDMA |

| N-nitroso-ethyl-isopropylamine | NEIPA |

| N-nitroso-N-methyl-4-aminobutyric acid | NMBA |

| Pyridine | - |

Structural Elucidation and Conformational Analysis of N Nitroso Tetrahydrofuroylpiprazine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Rotamer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of N-nitroso compounds like N-Nitroso Tetrahydrofuroylpiprazine. A key structural feature of N-nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) bond. This is due to the partial double bond character arising from the resonance between the lone pair of electrons on the amine nitrogen and the nitroso group. thermofisher.comrsc.org This restricted rotation leads to the existence of stable rotational isomers, often referred to as rotamers or conformers (typically designated as E and Z isomers), which can be distinguished by NMR spectroscopy at room temperature. nih.gov

The presence of these two rotamers results in the doubling of NMR signals for the nuclei adjacent to the N-nitroso group. nih.gov For N-Nitroso Tetrahydrofuroylpiprazine, this would mean that the protons and carbons of the piperazine (B1678402) ring, particularly those alpha to the nitroso-substituted nitrogen, would exhibit two distinct sets of chemical shifts in the ¹H and ¹³C NMR spectra.

While specific NMR data for N-Nitroso Tetrahydrofuroylpiprazine is not publicly available, the principle can be illustrated with data from structurally related N-nitrosopiperazines and N-nitrosopiperidines. For instance, studies on N,N'-dinitrosopiperazine show distinct signals for different conformers. researchgate.net Dynamic NMR (DNMR) studies can also be employed to determine the energy barrier for the rotation around the N-N bond, which typically ranges from 23-29 kcal/mol for cyclic nitrosamines. synzeal.com

Table 1: Representative ¹H and ¹³C NMR Data for N-Nitroso Piperidine (B6355638) Derivatives Illustrating Rotameric Effects This table presents data for analogous compounds to illustrate the expected NMR behavior of N-Nitroso Tetrahydrofuroylpiprazine.

| Compound | Nucleus | Rotamer/Conformer | Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-nitrosopiperidine | ¹H | - | 4.19 (t), 3.78 (t), 1.81-1.74 (m), 1.58-1.54 (m) |

| N-nitrosopiperidine | ¹³C | - | 50.9, 39.8, 26.4, 24.8, 24.1 |

| N,N'-dinitrosopiperazine | ¹H | trans isomer (chair) | 4.46 (t), 3.91 (t) |

Data sourced from supporting information of a study on N-nitrosopiperidine and a study on N,N'-dinitrosopiperazine. nih.govresearchgate.net

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Infrared, UV-Vis Spectroscopy)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-Nitroso Tetrahydrofuroylpiprazine, the key characteristic absorption bands would be associated with the N-nitroso group, the amide carbonyl group, and the C-O-C ether linkage of the tetrahydrofuran (B95107) ring. N-nitrosamines typically show a strong absorption band corresponding to the N=O stretching vibration in the range of 1486–1408 cm⁻¹. pw.edu.pl Another important vibration is the N-N stretch, which is typically observed between 1106 and 1052 cm⁻¹. pw.edu.pl The amide C=O stretch from the tetrahydrofuroyl moiety would be expected in the typical range of 1630-1680 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for N-Nitroso Amides

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-N=O | N=O Stretch | 1486 - 1408 |

| N-N=O | N-N Stretch | 1106 - 1052 |

| R-C(=O)-N | C=O Stretch (Amide) | 1680 - 1630 |

Data compiled from general spectroscopic data for nitrosamines and amides. pw.edu.pl

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. N-nitrosamines characteristically exhibit two distinct absorption bands. pw.edu.pl The first is a high-intensity band typically found around 230-235 nm, which is attributed to a π → π* transition within the N-nitroso group. pw.edu.plresearchgate.net The second is a lower-intensity band at a higher wavelength, generally in the range of 345-375 nm, corresponding to a forbidden n → π* transition of the non-bonding electrons on the oxygen and nitrogen atoms. pw.edu.plresearchgate.net The presence of these two bands is a strong indicator of the N-nitroso functionality.

Table 3: Typical UV-Vis Absorption Maxima for Nitrosamines

| Compound | Solvent | λmax (nm) (Transition) | Molar Absorptivity (log ε) |

|---|---|---|---|

| N-Nitrosodimethylamine | Ethanol | 230 (π → π*) | 3.83 |

| N-Nitrosodimethylamine | Ethanol | 345 (n → π*) | 2.06 |

| Cyclotrimethylenetrinitrosamine | Ethanol | 233 (π → π*) | 4.14 |

Data sourced from a study on the UV and IR spectra of nitrosamines. pw.edu.pl

Computational Chemistry Approaches for Conformer and Isomer Stability Prediction

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for augmenting experimental data and providing deeper insight into the structure and stability of molecules like N-Nitroso Tetrahydrofuroylpiprazine. dtic.mil DFT calculations can be employed to model the various possible conformers and isomers and to predict their relative stabilities. pharmaffiliates.com

For N-Nitroso Tetrahydrofuroylpiprazine, computational approaches can address several key aspects:

Conformational Analysis: The piperazine ring can adopt different conformations, such as chair and boat forms. DFT can be used to calculate the optimized geometry and energy of these conformers to determine the most stable arrangement. researchgate.net

Rotamer Stability: The relative energies of the E and Z rotamers arising from restricted N-N bond rotation can be calculated. These calculations can predict which isomer is likely to be the major component observed in the NMR spectrum, complementing the experimental findings. nih.gov

Rotational Energy Barrier: DFT methods can be used to compute the potential energy surface for the rotation around the N-N bond, providing a theoretical value for the activation energy barrier between the rotamers. researchgate.net

Spectra Prediction: Theoretical IR vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of complex spectral bands. dtic.mil

These computational studies are invaluable for understanding the complex stereodynamics of N-nitroso compounds and for providing a theoretical framework to support the interpretation of experimental spectroscopic data. pharmaffiliates.comresearchgate.net

Biochemical Interactions and Metabolic Transformations of N Nitroso Tetrahydrofuroylpiprazine Analogues

Enzymatic Bioactivation Pathways of N-Nitrosamines

N-nitrosamines are a class of compounds that require metabolic activation to exert their biological effects. mdpi.comhesiglobal.orgnih.gov This bioactivation is primarily carried out by the cytochrome P450 (CYP) enzyme system. hesiglobal.orgbohrium.comresearchgate.net

Cytochrome P450-Mediated Hydroxylation (α, β, γ-hydroxylation)

The primary and most critical step in the bioactivation of many N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. hesiglobal.orgresearchgate.netnih.gov This process involves the oxidation of the carbon atom adjacent (in the α-position) to the nitroso group. mdpi.comimpactfactor.org For instance, in the case of N-nitrosodimethylamine (NDMA), hydroxylation of the methyl group is primarily catalyzed by CYP2E1 in human liver microsomes. mdpi.comhesiglobal.org Similarly, the tobacco-specific nitrosamines N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) are activated by CYP2A6 and CYP2A13, respectively, through α-hydroxylation. nih.govumn.eduacs.org

While α-hydroxylation is the main activation pathway, hydroxylation can also occur at other positions, such as the β and γ carbons. researchgate.net These alternative hydroxylation pathways are generally considered detoxification routes as they often lead to less reactive metabolites. researchgate.net For example, β-hydroxylation of N-nitrosodiethylamine (NDEA) is a minor pathway compared to α-hydroxylation. researchgate.net

Formation of Electrophilic Intermediates (Diazohydroxides, Carbocations)

The product of α-hydroxylation, an α-hydroxynitrosamine, is highly unstable and spontaneously decomposes. mdpi.comhesiglobal.orgjove.com This decomposition generates two key reactive species: an aldehyde and an alkyldiazohydroxide. mdpi.comhesiglobal.orgimpactfactor.org The alkyldiazohydroxide is also unstable and can further break down to form a highly electrophilic diazonium ion. mdpi.comhesiglobal.orgoup.com This diazonium ion is a potent alkylating agent that can react with various nucleophilic sites in the cell. mdpi.comoup.com Alternatively, the diazonium ion can lose a molecule of nitrogen to form a carbocation, another highly reactive electrophile. mdpi.comacs.orgresearchgate.net

The formation of these electrophilic intermediates is a crucial step in the chain of events leading to the biological activity of N-nitrosamines. mdpi.comhesiglobal.org

Molecular Interactions with Biological Macromolecules

The electrophilic intermediates generated from the metabolic activation of N-nitrosamines can react with various biological macromolecules, most notably DNA. mdpi.comresearchgate.netconsensus.app

DNA Alkylation Mechanisms and Adduct Formation

The primary mechanism of interaction between activated N-nitrosamines and DNA is alkylation, where an alkyl group from the nitrosamine (B1359907) is covalently attached to a DNA base. mdpi.comresearchgate.netoup.com This process is considered a key molecular initiating event in chemical carcinogenesis. oup.com The diazonium ions and carbocations formed during bioactivation are the principal alkylating agents. mdpi.comoup.com These reactive species can attack various nucleophilic sites on the DNA molecule, leading to the formation of DNA adducts. mdpi.comresearchgate.net Different N-nitrosamines can produce a variety of DNA adducts. researchgate.net For example, NDMA metabolism leads to the formation of methyl DNA adducts. mdpi.comnih.gov

Interaction with Nucleotides and Nucleic Acid Bases (e.g., Guanine (B1146940) Alkylation)

The alkylating agents derived from N-nitrosamines can react with all four DNA bases (adenine, guanine, cytosine, and thymine) as well as the phosphate (B84403) backbone. researchgate.net However, the most common sites of alkylation are the nitrogen and oxygen atoms of the purine (B94841) bases, guanine and adenine. researchgate.net

Guanine is a particularly frequent target for alkylation. oup.comacs.org The N7 and O6 positions of guanine are commonly alkylated. researchgate.netoup.com For instance, the formation of O6-methylguanine (O6-MeG) is a well-established consequence of exposure to methylating nitrosamines like NDMA. mdpi.comnih.gov O6-alkylguanine adducts are particularly significant as they can lead to mispairing during DNA replication, causing G:C to A:T transition mutations. nih.gov Other guanine adducts, such as N7-alkylguanine, are also formed in significant amounts. researchgate.net

Endogenous Formation Processes and Biological Systems

Humans can be exposed to N-nitrosamines not only from external sources but also through their formation within the body, a process known as endogenous nitrosation. researchgate.netresearchgate.netnih.gov This process typically occurs in the acidic environment of the stomach, where nitrite (B80452) and secondary or tertiary amines react to form N-nitrosamines. researchgate.netnih.govntnu.no

Nitrite can be ingested directly from the diet, particularly from preserved meats, or it can be formed from the reduction of nitrate (B79036), which is found in many vegetables. researchgate.netnih.gov Amines are also present in a variety of foods and can be produced by the bacterial decarboxylation of amino acids in the colon. nih.gov Certain drugs can also be sources of amines for endogenous nitrosation. europa.eu

Role of Reactive Nitrogen Species in Endogenous N-Nitroso Compound Generation

Beyond the acid-catalyzed nitrosation in the stomach, N-nitroso compounds can be formed endogenously through reactions involving various reactive nitrogen species (RNS). cabidigitallibrary.orgenvironcj.in RNS, such as peroxynitrite (ONOO⁻), dinitrogen trioxide (N₂O₃), and nitrogen dioxide (•NO₂), are generated in the body during inflammatory processes and other metabolic activities. nih.govacs.org

Peroxynitrite, formed from the reaction of nitric oxide (•NO) with the superoxide (B77818) radical (O₂•⁻), is a potent oxidizing and nitrating agent that can react with secondary amines to form both N-nitrosamines and N-nitramines. nih.govacs.orgresearchgate.net The reaction mechanism is proposed to involve a one-electron oxidation of the secondary amine to form an amino radical, which then reacts with •NO or •NO₂ to yield the corresponding nitroso or nitro derivative. acs.org The pH plays a crucial role in the outcome of the reaction with peroxynitrite; nitrosation of morpholine (B109124) is more favorable at alkaline pH, while nitration is optimal at a pH of 8.5. acs.org

Nitric oxide itself can contribute to nitrosation, and its concomitant production with superoxide can lead to the formation of N-nitrosamines, although the yield may be low. acs.org Bacteria in the gastrointestinal tract can also contribute to endogenous NOC formation by reducing dietary nitrate to nitrite, which can then be converted to nitric oxide and other RNS. cabidigitallibrary.orgenvironcj.in These endogenously formed RNS can react with amines and amides present in the body, leading to the formation of NOCs. nih.gov It is estimated that this endogenous nitrosation accounts for a significant portion (45%–75%) of the total human exposure to N-nitroso compounds. nih.gov

| Reactive Nitrogen Species (RNS) | Role in N-Nitroso Compound Formation | References |

|---|---|---|

| Peroxynitrite (ONOO⁻) | Can directly nitrosate and nitrate secondary amines to form N-nitrosamines and N-nitramines. | nih.govacs.orgresearchgate.net |

| Dinitrogen Trioxide (N₂O₃) | A strong nitrosylating agent that interacts with amines to form N-nitrosamines. | researchgate.net |

| Nitric Oxide (•NO) | Can react with other species (like superoxide) to form more potent nitrosating agents or directly participate in nitrosation. | acs.org |

| Nitrogen Dioxide (•NO₂) | Can react with amino radicals to form nitro secondary amines. | acs.org |

Structure-Activity Relationships in N-Nitrosamine Metabolism

The biological activity of N-nitrosamines is intrinsically linked to their metabolic activation, a process heavily influenced by their chemical structure. nih.govnih.gov The primary metabolic pathway responsible for the activation of most N-nitrosamines is the enzymatic hydroxylation of the carbon atom immediately adjacent (at the α-position) to the nitroso group. researchgate.netfrontiersin.org This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver. frontiersin.org The resulting α-hydroxy nitrosamine is an unstable intermediate that spontaneously decomposes to form an aldehyde and a highly reactive diazonium ion, which is capable of alkylating cellular macromolecules like DNA. researchgate.net

The relationship between a nitrosamine's structure and its rate of metabolism has been extensively studied. Several key structural features have been identified that significantly modulate metabolic activity:

Alkyl Chain Length: For symmetrical di-n-alkyl nitrosamines, the rate of metabolism generally increases with increasing molecular weight and chain length. nih.gov

α-Carbon Branching: The introduction of steric bulk or branching at the α-carbon atom significantly reduces the rate of α-oxidative metabolism. nih.gov This steric hindrance is thought to impede the access of CYP enzymes to the site of hydroxylation, thereby dramatically reducing carcinogenic potency. researchgate.net

β-Carbon Substitution: The presence of electron-withdrawing groups (such as hydroxyl, cyano, or oxo groups) at the β-carbon position can greatly reduce the rate of metabolism. nih.govacs.org

Cyclic Structures: Cyclic nitrosamines like N-nitrosopiperidine and N-nitrosopyrrolidine are generally metabolized at a slightly slower rate than the most hydrophobic acyclic compounds. nih.gov The structure of N-Nitroso Tetrahydrofuroylpiprazine contains both a piperazine (B1678402) ring and a tetrahydrofuroyl group, suggesting a complex metabolic profile influenced by these cyclic moieties.

These structure-activity relationships (SAR) are critical for assessing the potential risk of novel nitrosamine impurities. frontiersin.orgresearchgate.net By comparing the structural features of a new compound, such as N-Nitroso Tetrahydrofuroylpiprazine, to those of well-characterized nitrosamines, predictions can be made about its likely metabolic fate and biological activity. frontiersin.org

| Structural Feature | Effect on Metabolic Rate (α-Hydroxylation) | References |

|---|---|---|

| Increasing Alkyl Chain Length | Increases rate of metabolism. | nih.gov |

| Branching at α-Carbon | Reduces rate of metabolism several-fold due to steric hindrance. | nih.govresearchgate.net |

| Substitution at β-Carbon (e.g., -OH, -CN) | Greatly reduces rate of metabolism. | nih.gov |

| Cyclic Structure (e.g., Piperidine) | Slightly lower metabolism rate compared to highly hydrophobic linear nitrosamines. | nih.gov |

| Carboxyl Group Substitution | Greatly reduces metabolism. | nih.gov |

Environmental Occurrence and Distribution of N Nitroso Compounds

Occurrence in Aquatic Systems

N-Nitroso compounds are frequently detected in various aquatic environments, ranging from wastewater to treated drinking water. nih.govscies.org Their presence is a result of both direct contamination from industrial and agricultural sources and formation during water treatment processes. ca.govnih.gov

The presence of N-nitrosamines in drinking water and wastewater is a global concern. rsc.orgresearchgate.net N-nitrosodimethylamine (NDMA) is one of the most commonly found N-nitroso compounds in drinking water and wastewater effluents. researchgate.net Studies have reported the detection of various N-nitrosamines in drinking water supplies and wastewater treatment plant effluents across different regions.

For instance, a survey of drinking water in California detected NDMA in some supplies. ca.gov Similarly, research in China found NDMA in all tested water treatment plants and distribution systems, with concentrations in some cities reaching up to 35.7 ng/L. researchgate.net Wastewater effluents can contain even higher concentrations of N-nitroso compounds. For example, industrial effluents, such as those from electroplating, have been shown to contain total N-nitrosamine concentrations as high as 1800 ng/L. nih.gov

Here is a summary of N-nitrosamine concentrations detected in various water samples:

| Compound | Water Source | Concentration Range (ng/L) | Location | Reference |

| NDMA | Drinking Water | up to 100 | Alberta, Canada | cdnsciencepub.com |

| NDMA | Drinking Water | up to 35.7 | China | researchgate.net |

| NDMA | Drinking Water | up to 4.2 | Spain | rsc.org |

| NDEA | Drinking Water | up to 1.5 | Spain | rsc.org |

| NDBA | Drinking Water | up to 1.5 | Spain | rsc.org |

| Total N-nitrosamines | River Water | 22 - 136 | Pearl River Delta, China | scies.org |

| Total N-nitrosamines | Groundwater | up to 70 | Karst industrial catchment, China | nih.gov |

| Total N-nitrosamines | Electroplating Effluent | up to 1800 | Karst industrial catchment, China | nih.gov |

| NDMA | Groundwater | up to 52 | Agricultural region, China | nih.gov |

NDMA: N-nitrosodimethylamine, NDEA: N-nitrosodiethylamine, NDBA: N-nitrosodibutylamine

A primary pathway for the formation of N-nitroso compounds in drinking water is through disinfection processes, particularly chloramination. matec-conferences.orgacs.org Chloramination, the use of chloramine (B81541) as a disinfectant, has been identified as a major contributor to the formation of N-nitrosamines like NDMA. ca.govsyr.edu The reaction occurs when chloramine reacts with organic nitrogen precursors present in the source water. matec-conferences.orgacs.org

The formation of N-nitrosamines during chloramination is a complex process. Dichloramine, which can be present along with monochloramine, reacts with secondary amines to form N-nitroso compounds. syr.edu The reaction kinetics can be slow, meaning that N-nitrosamines can continue to form within the water distribution system as water travels to the consumer. matec-conferences.org The concentration of these byproducts can be influenced by factors such as the concentration of precursors, the disinfectant dose, and the residence time in the distribution system. syr.edu

The formation of N-nitroso compounds is dependent on the presence of their precursors, which are organic nitrogen-containing compounds. matec-conferences.org These precursors are abundant in many water sources worldwide, including those impacted by wastewater, industrial discharges, and agricultural runoff. matec-conferences.org

Secondary amines are significant precursors to N-nitrosamines. ca.gov For example, dimethylamine (B145610) is a key precursor for the formation of NDMA during wastewater chlorination. ca.gov Other sources of precursors include certain pharmaceuticals, pesticides, and industrial chemicals that contain amine functional groups. syr.edunih.gov Studies have also pointed to agricultural activities, such as the use of nitrogen fertilizers and certain pesticides, as sources of N-nitrosamine precursors in groundwater. nih.gov Natural organic matter in water can also contain precursors, although their specific contribution to N-nitrosamine formation is still an area of active research. acs.org

Atmospheric Presence and Formation

N-Nitroso compounds are not confined to aquatic environments; they are also present in the atmosphere. Their atmospheric occurrence is linked to both direct emissions and secondary formation through chemical reactions.

N-nitrosamines have been detected in the ambient air of various environments, including urban and industrial areas. nih.govtera-environnement.com For example, a study in an industrial area in Austria detected N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and N-nitrosomorpholine (NMOR) in air samples, with concentrations ranging from 0.01 to 0.04 µg/m³. nih.gov

Research in urban areas has also quantified the presence of various N-nitrosamines in airborne particulate matter. acs.org A study found that the average total nitrosamine (B1359907) concentration in an urban environment was 5.2 ng/m³, with higher concentrations observed in winter. acs.org

The following table summarizes the concentrations of some N-nitrosamines detected in urban particulate matter (PM₂.₅):

| N-Nitrosamine | Season | Average Concentration (ng/m³) | Maximum Concentration (ng/m³) | Reference |

| NDMA | Winter | 1.36 | - | acs.org |

| NDMA | Summer | 0.49 | - | acs.org |

| NDEA | Winter | - | 3.51 | acs.org |

| NDEA | Summer | 2.08 | - | acs.org |

| NMor | Winter | - | 2.27 | acs.org |

NDMA: N-nitrosodimethylamine, NDEA: N-nitrosodiethylamine, NMor: N-nitrosomorpholine

Sources of airborne N-nitrosamines include industrial emissions from rubber and chemical manufacturing, vehicle exhaust, and tobacco smoke. tera-environnement.com

N-Nitroso compounds can be formed in the atmosphere through chemical reactions involving their precursors and nitrogen oxides (NOx). nih.govepa.gov Nitrogen oxides, which are common air pollutants from sources like vehicle exhaust and industrial combustion, can react with secondary and tertiary amines present in the atmosphere to form N-nitrosamines. tera-environnement.comepa.gov

The nitrosation of amines by nitrogen oxides can occur in both the gas phase and on the surface of airborne particles. nih.gov For instance, pesticides containing amine groups, such as atrazine (B1667683) and simazine, have been shown to form N-nitroso compounds when exposed to nitrogen oxides in model experiments. nih.gov The rate of this atmospheric formation is influenced by factors such as the concentration of reactants, humidity, and the physical state of the precursors. nih.gov

Presence in Food Matrices

N-nitroso compounds are a class of chemical entities that can be found in various food products. Their formation is often a result of food processing and preservation methods, as well as the presence of certain precursor compounds in the diet. While specific data on the presence of N-Nitroso Tetrahydrofuroylpiprazine in food is not documented in available scientific literature, understanding the general formation and occurrence of N-nitroso compounds in food provides a crucial context.

Formation during Food Processing and Preservation

The synthesis of N-nitroso compounds in foods is a complex chemical process. nih.gov It primarily involves the reaction of nitrogen oxides with secondary or tertiary amines or amides. nih.gov These reactions are influenced by various factors inherent to food processing techniques.

Processing conditions that are known to promote the formation of N-nitroso compounds include:

Curing: The use of nitrates and nitrites in the curing of meats is a significant contributor to the formation of N-nitrosamines. nih.govmdpi.com Sodium nitrite (B80452), a common curing agent, can lead to the formation of nitrous acid in acidic environments, which is a key nitrosating agent. mdpi.comwikipedia.org

Smoking: The smoking of fish and meat can introduce nitrogen oxides that react with amines present in the food, leading to the formation of N-nitroso compounds. nih.gov

Drying at high temperatures: Foods high in protein, such as meat and fish, when dried at elevated temperatures, can create conditions favorable for N-nitrosamine formation. nih.gov This is also observed in the production of nonfat dry milk and certain beer ingredients. nih.gov

Pickling and Fermentation: The acidic conditions associated with pickling can facilitate nitrosation reactions. nih.gov Fermented foods, such as certain sausages and sauerkraut, have also been shown to contain N-nitroso compounds. nih.gov

Influence of Dietary Precursors on N-Nitroso Compound Levels

The levels of N-nitroso compounds in food are significantly influenced by the presence of dietary precursors. The primary precursors are nitrates, nitrites, and secondary amines.

Nitrates and Nitrites: These compounds are naturally present in many vegetables, particularly leafy greens, and are also added to processed meats as preservatives. nih.govwikipedia.org In the acidic environment of the stomach, and through bacterial action in the oral cavity, nitrates can be reduced to nitrites, which can then participate in the formation of N-nitroso compounds. nih.gov While vegetables are a major source of nitrates, the presence of inhibitors like vitamin C in them can counteract the formation of N-nitroso compounds. nih.gov

Secondary Amines: These are naturally occurring compounds found in a wide variety of foods, including fish, cheese, and some vegetables. delaware.gov The reaction of these secondary amines with nitrosating agents is a primary pathway for the formation of N-nitrosamines. wikipedia.org

Heme Iron: Found in red meat, heme iron has been shown to promote the endogenous formation of N-nitroso compounds in the gastrointestinal tract. nih.govnutritionfacts.org

The following table provides examples of N-nitroso compounds found in various food matrices and their concentrations. It is important to note that this table represents general findings for various N-nitroso compounds and does not specifically include N-Nitroso Tetrahydrofuroylpiprazine, for which there is no available data in food.

| Food Category | N-Nitroso Compound | Concentration Range (µg/kg) |

| Cured Meats (Bacon, Ham, Sausages) | N-nitrosodimethylamine (NDMA) | 0.1 - 10.9 |

| N-nitrosopiperidine (NPIP) | Not specified - High | |

| N-nitrosopyrrolidine (NPYR) | Not specified - High | |

| Smoked Fish | N-nitrosodimethylamine (NDMA) | Present |

| Beer | N-nitrosodimethylamine (NDMA) | Present |

| Cheese | N-nitrosodimethylamine (NDMA) | Moderate |

| N-nitroso-N-methyl-N'-[2-(N-methyl-N'-nitroso-carbamoyl)ethyl]guanidine (NHMTCA) | up to 118 |

Data compiled from various sources. nih.gov

Occurrence in Manufactured Products and Consumer Goods

Beyond food, N-nitroso compounds have been identified as contaminants in a range of manufactured products, from pharmaceuticals to cosmetics and household items.

Contamination in Pharmaceutical Products and Raw Materials

N-nitroso compounds can form as impurities during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product. veeprho.com N-Nitroso Tetrahydrofuroylpiprazine is a prime example of such a contaminant.

N-Nitroso Tetrahydrofuroylpiprazine is identified as an N-nitroso derivative of a secondary amine impurity related to the drug Terazosin . veeprho.com Its presence is not intentional but arises from the manufacturing process. Due to the potential health risks associated with N-nitroso compounds, regulatory bodies like the FDA and EMA have set stringent limits on their presence in pharmaceutical products. veeprho.com

To ensure compliance with these regulations, highly characterized reference materials of specific nitrosamine impurities are required for analytical method development, validation, and quality control. veeprho.com N-Nitroso Tetrahydrofuroylpiprazine serves as such a reference standard to detect and quantify this specific impurity in Terazosin and its raw materials. veeprho.com

Presence in Cosmetics and Household Products

N-nitroso compounds can also be found in cosmetics and household products, often as a result of the interaction between certain ingredients. delaware.gov

Cosmetics: Ingredients such as secondary amines (e.g., diethanolamine (B148213) - DEA) and fatty acid dialkylamides can react with nitrosating agents present in the formulation or from environmental exposure to form N-nitrosamines. nih.goveuropa.eusfsafetyconsulting.com.brN-nitrosodiethanolamine (NDELA) is a well-known nitrosamine contaminant found in some cosmetic products. nih.gov Regulatory limits have been established for the maximum allowable levels of nitrosamines in cosmetics to ensure consumer safety. nih.gov

Household Products: Certain cleaning products and detergents may contain secondary amines or their derivatives, which can lead to the formation of N-nitroso compounds. delaware.govnih.gov For instance, some dishwashing liquids have been found to be contaminated with long-chain N-nitroso-N-methylalkylamines. nih.gov

The presence of these compounds in consumer goods is a focus of regulatory oversight to minimize potential exposure.

Degradation and Remediation Strategies for N Nitroso Compounds

Chemical Degradation Pathways

Chemical degradation of N-nitrosamines often relies on external energy sources, such as ultraviolet (UV) light, or on specific chemical reactions to break the characteristic N-N=O bond.

The exposure of N-nitrosamines to UV light is a well-established method for their decomposition. acs.org This process, known as photolysis, involves the excitation of the nitrosamine (B1359907) molecule to a singlet excited state upon absorbing UV radiation, which leads to the cleavage of the N-N bond. acs.orgnih.gov For N-nitrosodimethylamine (NDMA), a representative nitrosamine, the absorption bands are at λmax = 228 nm and 332 nm in water. nih.gov

Research on specific N-nitrosamines commonly found in industrial processes, such as those related to CO2 capture, has provided quantitative data on their photodegradation. A study examining N-nitrosodiethylamine (NDEA), N-nitrosodiethanolamine (NDELA), and N-nitrosomorpholine (NMOR) found that their photodegradation rate constants decreased as their initial concentrations increased. tandfonline.com

Table 1: Effect of Initial Concentration on Photodegradation Rate Constants of Selected N-Nitrosamines Data sourced from a study on N-nitrosamines in amine-based CO2 capture processes. tandfonline.com

| N-Nitrosamine | Initial Concentration (mg/L) | Photodegradation Rate Constant (min⁻¹) |

|---|---|---|

| NDEA | 1 | 1.02 |

| 50 | 0.294 | |

| NDELA | 1 | 1.52 |

| 50 | 0.332 | |

| NMOR | 1 | 1.93 |

| 50 | 0.220 |

Under photolytic conditions in the presence of molecular oxygen, some N-nitrosamines can undergo an oxygen-atom exchange reaction. nih.gov This process involves the replacement of the oxygen atom on the nitroso group with an oxygen atom from the surrounding environment.

A study involving the photolysis of four different nitrosamines in an ¹⁸O₂-enriched atmosphere found that N-nitrosodiphenylamine and N-nitroso-N-methylaniline successfully incorporated the ¹⁸O label, forming ¹⁸O-labeled nitrosamines. nih.gov In contrast, N-butyl-N-(4-hydroxybutyl)nitrosamine and N-nitrosodiethylamine did not undergo the exchange; instead, they decomposed into their corresponding amines or imines. nih.gov This suggests that the molecular structure of the nitrosamine influences its susceptibility to this particular reaction pathway. The proposed mechanism involves the formation of a peroxy intermediate, which can then lead to the exchange. nih.govresearchgate.net

Biological Degradation and Bioremediation Approaches

Biological systems, particularly microorganisms and their enzymes, offer alternative pathways for the degradation of N-nitroso compounds. These approaches are central to the field of bioremediation.

A wide variety of bacteria, especially those common to the gastrointestinal tract, have demonstrated the ability to degrade N-nitrosamines. nih.govasm.org The primary mechanism of bacterial degradation differs from mammalian metabolism and involves the reduction of the nitrosamine to the parent secondary amine and nitrite (B80452) ions. nih.govasm.org

Studies have shown that the degradation efficiency varies depending on the specific nitrosamine. At low concentrations, intestinal bacteria were found to degrade approximately 55% of added diphenylnitrosamine, 30% of N-nitrosopyrrolidine, but only 4% of dimethylnitrosamine. nih.govasm.org The bacterium Rhodococcus ruber ENV425, a propanotroph, can biodegrade NDMA, mineralizing over 60% of the carbon to CO₂. nih.gov It utilizes NDMA as a nitrogen source and produces metabolites including nitric oxide, methylamine, dimethylamine (B145610), nitrate (B79036), and nitrite. nih.gov Lactic acid bacteria, often used as starter cultures in fermented products, also contribute to the reduction of nitrosamines by degrading residual nitrite, a key precursor for nitrosamine formation. mdpi.com

Table 2: Microbial Degradation of Various N-Nitrosamines Data reflects degradation by intestinal bacteria at concentrations <0.05 μmol/ml. asm.org

| N-Nitrosamine | Approximate Percentage Degraded |

|---|---|

| Diphenylnitrosamine | 55% |

| N-Nitrosopyrrolidine | 30% |

| Dimethylnitrosamine | 4% |

The transformation of N-nitroso compounds within biological systems is primarily mediated by enzymes. The cytochrome P450 (CYP) family of enzymes is crucial for the metabolic activation of N-nitrosamines. acs.orgbohrium.comnih.gov This process typically involves the α-hydroxylation of an alkyl group adjacent to the nitroso nitrogen, forming an unstable α-hydroxy nitrosamine. nih.gov This intermediate then decomposes, initiating the breakdown of the compound. nih.gov

The specific CYP isozyme involved depends on the structure of the nitrosamine. For instance, CYP2E1 is a key enzyme in the activation of low molecular weight nitrosamines like NDMA. acs.org More complex nitrosamines may be metabolized by other P450 enzymes. acs.org The activity of these carcinogen-metabolizing enzymes can be influenced by exposure to N-nitroso compounds themselves, with some nitrosamines increasing the hepatic content of cytochrome P450 and others causing a decrease. bohrium.com

Recent research has also identified specific enzymes capable of directly synthesizing the N-nitroso group. The metalloenzyme SznF, involved in the biosynthesis of the natural product streptozotocin, catalyzes an oxidative rearrangement of the guanidine (B92328) group of Nω-methyl-L-arginine to form an N-nitrosourea. nih.gov This discovery demonstrates that dedicated enzymatic pathways exist for the construction of N-nitroso compounds in nature. nih.gov Furthermore, peroxidases like horseradish peroxidase can be used in biocatalytic systems to generate reactive nitroso species for C-N bond formation, highlighting the potential of enzymes in both the synthesis and, potentially, the degradation of related structures. rsc.org

Future Research Trajectories and Methodological Innovations

Development of Novel High-Throughput Analytical Techniques

The need for rapid and reliable screening of pharmaceutical ingredients and products for nitrosamine (B1359907) impurities has driven innovation in analytical chemistry. While traditional methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are robust, they can be time-consuming. pharmexec.com Future efforts are centered on high-throughput techniques that offer faster analysis times without compromising sensitivity. pharmexec.comnih.gov

One of the most promising advances is Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), particularly when coupled with a headspace autosampler. pharmexec.comnews-medical.net This technique allows for the direct, real-time quantification of volatile and semi-volatile nitrosamines from solid or liquid samples with minimal preparation. pharmexec.comnews-medical.net Its advantages include eliminating the need for solvents and complex chromatography, significantly speeding up batch release and regulatory compliance timelines. pharmexec.com Research has demonstrated the efficacy of Headspace-SIFT-MS for detecting several regulated nitrosamines, and its application could be extended to compounds like N-Nitroso Tetrahydrofuroylpiprazine. pharmexec.com

Enhanced Ames tests are also being adapted into miniaturized, high-throughput formats to allow for the rapid screening of many samples for mutagenic potential. genevolution.fr These biological assays are crucial for assessing the potential risks of newly identified nitrosamines. genevolution.fr

Table 1: Comparison of Analytical Techniques for Nitrosamine Analysis

| Technique | Principle | Advantages | Applicability to N-Nitroso Tetrahydrofuroylpiprazine | Citations |

|---|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity and specificity, well-established for various nitrosamines. | Suitable for quantification in raw materials and finished products. | pharmexec.comthermofisher.comnih.gov |

| GC-MS/MS | Gas chromatographic separation for volatile compounds. | High sensitivity for volatile nitrosamines. | Potentially applicable, depending on the volatility and thermal stability of the compound. | nih.govpmda.go.jp |

| Headspace-SIFT-MS | Direct mass spectrometry with soft chemical ionization. | High-throughput, rapid analysis, no solvent required, minimal sample prep. | Ideal for rapid screening of volatile impurities. | pharmexec.comnews-medical.net |

| LC-HRAM | Liquid chromatography with high-resolution accurate mass spectrometry. | Precise mass measurement reduces false positives and aids in structural elucidation. | Provides high confidence in identification and quantification. | thermofisher.com |

| Enhanced Ames Test | Miniaturized, high-throughput biological assay for mutagenicity. | Screens for genotoxic potential, crucial for risk assessment. | Essential for evaluating the biological risk of the impurity. | genevolution.fr |

Advanced Computational Modeling for Formation and Degradation Prediction

Computational modeling has become an indispensable tool for proactively assessing and mitigating the risks of nitrosamine formation. zamann-pharma.com These in silico tools can predict the likelihood of N-Nitroso Tetrahydrofuroylpiprazine formation by analyzing the structure of its precursors and the reaction conditions. zamann-pharma.comaragen.com

Structure-Activity Relationship (SAR) models are used to evaluate molecular structures and identify functional groups, like the secondary amine in the piperazine (B1678402) ring, that are prone to nitrosation. zamann-pharma.com More advanced approaches utilize machine learning and artificial intelligence to analyze vast datasets, identifying complex patterns and predicting nitrosamine formation hotspots in manufacturing processes. zamann-pharma.comzamann-pharma.com Quantum mechanical (QM) calculations and Density Functional Theory (DFT) are being employed to model reaction mechanisms at a molecular level. scispace.comchemrxiv.orgnih.gov These models can calculate the Gibbs free energies and activation barriers for reactions, providing detailed insights into both the thermodynamic and kinetic feasibility of formation and degradation pathways. scispace.comnih.gov For instance, QM modeling can be used to predict the α-carbon hydroxylation potential, a key step in the metabolic activation of many carcinogenic nitrosamines. chemrxiv.org

In silico software can also predict the degradation pathways of pharmaceuticals, identifying potential precursors that could lead to nitrosamine formation over time. nih.gov For N-Nitroso Tetrahydrofuroylpiprazine, these models can simulate its degradation under various conditions and predict the formation of subsequent transformation products. nih.gov